3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
Description
3-(2-Methyl-3-Furyl)-3-oxopropanenitrile is a cyanoacetamide derivative featuring a 2-methyl-substituted furan ring. This compound serves as a versatile synthon in heterocyclic chemistry, particularly in the construction of pyridine, pyrazole, and benzofuran-containing systems . Its reactivity stems from the electron-withdrawing nitrile group and the nucleophilic furyl moiety, enabling participation in cyclocondensation, Knoevenagel reactions, and multi-component syntheses.
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZZELMXQVEVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353095 | |
| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158386-97-1 | |
| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile typically involves the reaction of 2-methylfuran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the acetonitrile and promote nucleophilic attack on the furan ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or amides.
Substitution: Halogenated or sulfonylated furans.
Scientific Research Applications
Medicinal Chemistry
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile has shown promise in medicinal chemistry for the development of bioactive compounds:
- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, making them candidates for further investigation against viruses such as HIV .
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds derived from this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Material Science
The unique structural features of this compound make it suitable for use in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties, such as improved thermal stability and mechanical strength .
- Nanomaterials : Its incorporation into nanostructured materials has been explored for applications in sensors and drug delivery systems, leveraging its chemical reactivity to form stable complexes.
Case Studies
Mechanism of Action
The mechanism by which 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Aromatic Heterocyclic Derivatives
- 3-(Benzofuran-3-yl)-3-oxopropanenitrile: This analogue replaces the methyl-furyl group with a benzofuran ring. The extended aromatic system enhances π-π stacking interactions, making it suitable for synthesizing bioactive Schiff bases and pyrimidine derivatives.
- 3-(1H-Indol-3-yl)-3-oxopropanenitrile :
The indole moiety introduces nitrogen-based nucleophilicity, enabling its use in synthesizing bis(indolyl)pyridines via condensations with aldehydes and ketones. This contrasts with the furyl derivative, where the oxygen atom in the furan ring may direct reactivity toward different electrophiles .
Substituted Phenyl Derivatives
- 3-(2-Fluorophenyl)-3-oxopropanenitrile :
The electron-withdrawing fluorine substituent on the phenyl ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. This compound has a boiling point of 297.3°C and a molecular weight of 163.148 g/mol, suggesting higher volatility compared to bulkier heterocyclic analogues . - Its higher boiling point (310.9°C) compared to the fluorophenyl analogue highlights the impact of substituent polarity on physical properties .
Reactivity in Heterocyclic Syntheses
Key Observations :
- Electronic Effects : Electron-rich heterocycles (e.g., furan, indole) enhance nucleophilic reactivity at the α-carbon, favoring condensations. Electron-withdrawing substituents (e.g., fluorine) increase electrophilicity at the carbonyl group.
- Steric Effects : Bulky substituents (e.g., tert-butyl in 3-[5-(tert-Butyl)-2-methyl-3-furyl]-3-oxopropanenitrile) may hinder access to reactive sites, altering reaction pathways .
Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 3-(2-Fluorophenyl)-3-oxopropanenitrile | 163.15 | 297.3 | 60–62 | High polarity due to F |
| 3-(2-Methylphenyl)-3-oxopropanenitrile | 159.19 | 310.9 | N/A | Steric hindrance from Me |
| 3-(1H-Indol-3-yl)-3-oxopropanenitrile | 183.18* | Not reported | Not reported | Nitrogen-rich heterocycle |
*Calculated based on molecular formula C₁₁H₉N₂O.
Biological Activity
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, also known by its CAS Number 158386-97-1, is a compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a cyano group attached to a propanone moiety. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.
- Molecular Formula : C8H7NO2
- Molecular Weight : 149.15 g/mol
- Structural Features : The compound features a furan ring, which is often associated with various pharmacological activities due to its reactivity and ability to interact with biological targets.
Biological Activities
Research has indicated that this compound possesses significant biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.
- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various bacterial strains. In vitro studies have indicated that it can modulate the activity of certain enzymes linked to microbial growth and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory pathways | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The furan moiety enhances the compound's reactivity, allowing it to potentially inhibit enzymes involved in inflammatory responses.
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its therapeutic potential .
- Anti-inflammatory Assays : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests a mechanism by which the compound might exert its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(Furyl)-3-Oxopropanenitrile | Furan ring without methyl substitution | Similar reactivity but less steric hindrance |
| 5-Cyano-2-furaldehyde | Cyano group on furan ring | Used in various synthetic pathways |
| 4-Methylphenyl-3-Oxopropanenitrile | Aromatic substitution on propanone | Different aromatic properties affecting reactivity |
Q & A
Basic: What are the established synthetic routes for preparing 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile?
Answer:
The compound is typically synthesized via condensation reactions. For example, 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile (a structural analog) was prepared by reacting a benzofuran derivative with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions . Another method involves using malononitrile or substituted oxopropanenitriles as starting materials in multicomponent reactions catalyzed by acidic ionic liquids or porous catalysts like MIL-125(Ti)-N(CH₂PO₃H₂)₂ . Key steps include:
- Reagent selection: Use of CS₂ for thiolation and CH₃I for methylation in base-mediated reactions.
- Catalytic optimization: Acidic ionic liquids enhance electrophilicity for Knoevenagel condensations.
- Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are critical for verifying the nitrile (-CN), carbonyl (C=O), and furyl substituents. For analogs like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile, peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 170–180 ppm (carbonyl) are characteristic .
- X-ray crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths and angles. For example, a benzofuran analog showed a planar structure with intramolecular hydrogen bonding (C=O⋯H-C) .
- Mass spectrometry: ESI-MS or GC-MS validates molecular weight and fragmentation patterns .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity: Classified as a Category III hazardous substance (toxic upon ingestion/inhalation) .
- Storage: Store at 0–6°C in airtight containers to prevent degradation .
- PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis.
Advanced: How can computational methods elucidate reactivity and intermolecular interactions?
Answer:
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-stacking). For a benzofuran analog, 42% of interactions were H-bonding, while 28% involved van der Waals contacts .
- DFT calculations: Predict electrophilic/nucleophilic sites. The nitrile group acts as an electron-withdrawing group, directing reactivity at the α-carbon .
- Docking studies: Used to evaluate binding affinities in pharmacological contexts (e.g., JAK inhibitors) .
Advanced: How are polymorphic forms characterized, and what are their implications?
Answer:
Polymorphs are distinguished using:
- DSC: Endothermic peaks correspond to phase transitions. For example, a polymorph of an imidazopyridine derivative showed endotherms at 142°C and 235°C .
- XRPD: Diffraction angles (2θ) at 8.25°, 13.25°, and 17.65° are diagnostic for specific crystal forms .
Table 1: Polymorph Characterization Data
| Technique | Parameters |
|---|---|
| DSC | Endotherms: 142°C, 235°C; Exotherm: 155°C |
| XRPD (2θ peaks) | 8.25°, 13.25°, 15.40°, 17.65°, 25.39° |
Advanced: How do substituents on the furyl ring influence physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -F): Increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions. For example, 3-(4-chlorophenyl)-3-oxopropanenitrile showed higher reactivity than methoxy-substituted analogs .
- Steric effects: Bulky substituents (e.g., methyl) reduce reaction rates in multicomponent syntheses .
- Solubility: Nitrile derivatives with polar groups (e.g., -OH) exhibit improved aqueous solubility .
Advanced: What strategies optimize catalytic efficiency in reactions involving this compound?
Answer:
- Catalyst design: Acidic ionic liquids (e.g., tributyl phosphonium-based) increase reaction yields (up to 92%) by stabilizing intermediates .
- Reusability: MIL-125(Ti)-N(CH₂PO₃H₂)₂ retained 90% activity after five cycles in pyrimidine syntheses .
- Solvent selection: Ethanol/water mixtures improve atom economy and reduce byproducts .
Advanced: How are contradictions in spectral data resolved during structural validation?
Answer:
- Cross-validation: Compare NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts).
- Crystallographic refinement: SC-XRD resolves ambiguities in regiochemistry. For example, intramolecular H-bonding in a benzofuran analog clarified unexpected NOE correlations .
- Isotopic labeling: ¹³C-labeled analogs help assign overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
